molecular formula C17H19NO2 B3674481 N-(2,6-dimethylphenyl)-3-ethoxybenzamide

N-(2,6-dimethylphenyl)-3-ethoxybenzamide

Cat. No.: B3674481
M. Wt: 269.34 g/mol
InChI Key: MYIMEMKYINMXAO-UHFFFAOYSA-N
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Description

N-(2,6-Dimethylphenyl)-3-ethoxybenzamide is a chemical compound of significant interest in specialized organic and biochemical research. This benzamide derivative features a 3-ethoxybenzamide moiety attached to a 2,6-dimethylaniline group, a structural motif shared with compounds studied for their potential biological activities and physicochemical properties. As part of the benzamide family, it is a candidate for research into structure-activity relationships, molecular recognition, and enzyme inhibition mechanisms . The structural analogs of this compound, such as N-(2,6-dimethylphenyl)benzamide, are well-documented, underscoring the research relevance of this chemical class . The presence of the ethoxy group is a key structural feature, as similar ethoxy-substituted benzamides have been subjects of advanced theoretical studies, including Density Functional Theory (DFT) calculations to determine their molecular geometry, frontier molecular orbital energies (HOMO-LUMO), and chemical reactivity . Researchers can utilize this compound for various in vitro applications, including as a building block in synthetic chemistry or a lead compound in drug discovery pipelines. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use. BenchChem provides this compound with a commitment to quality, ensuring researchers receive a reliable and well-characterized material to support their investigative work.

Properties

IUPAC Name

N-(2,6-dimethylphenyl)-3-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2/c1-4-20-15-10-6-9-14(11-15)17(19)18-16-12(2)7-5-8-13(16)3/h5-11H,4H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYIMEMKYINMXAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C(=O)NC2=C(C=CC=C2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dimethylphenyl)-3-ethoxybenzamide typically involves the reaction of 2,6-dimethylaniline with 3-ethoxybenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Anhydrous dichloromethane or toluene

    Reaction Time: 2-4 hours

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized by using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-dimethylphenyl)-3-ethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The ethoxy group can be oxidized to form a carboxylic acid derivative.

    Reduction: The amide group can be reduced to form an amine.

    Substitution: The ethoxy group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.

    Substitution: Halogenation can be achieved using bromine (Br2) or chlorine (Cl2) in the presence of a catalyst like iron (Fe).

Major Products Formed

    Oxidation: 3-ethoxybenzoic acid

    Reduction: N-(2,6-dimethylphenyl)-3-ethoxybenzylamine

    Substitution: 3-bromoethoxybenzamide or 3-chloroethoxybenzamide

Scientific Research Applications

N-(2,6-dimethylphenyl)-3-ethoxybenzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2,6-dimethylphenyl)-3-ethoxybenzamide involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituents/Modifications Key Applications/Properties Key Differences from Target Compound
N-(2,6-Dimethylphenyl)-3-methylbenzamide 3-methyl instead of 3-ethoxy Intermediate in pharmaceutical synthesis Methyl group reduces electron density and solubility compared to ethoxy
Metalaxyl (methyl N-(2,6-dimethylphenyl)-N-(methoxyacetyl)-DL-alanine) Methoxyacetyl-alanine backbone Agricultural fungicide Alanine ester backbone enhances systemic activity in plants; lacks benzamide core
N-(2,6-Dimethylphenyl)acetamide Acetamide group instead of benzamide Local anesthetic intermediate (e.g., lidocaine) Simpler structure with lower molecular weight; reduced aromatic interactions
N-(3-acetylphenyl)-4-ethoxy-3-nitrobenzamide 3-nitro and 4-ethoxy on benzamide Research compound (reactivity studies) Nitro group increases electrophilicity, altering reaction pathways
N-(2,6-Dimethylphenyl)piperidine-3-carboxamide Piperidine ring instead of benzamide Pharmacological ion channel modulation Piperidine introduces conformational flexibility and basicity

Electronic and Steric Effects

  • Ethoxy vs. Methyl Groups : The 3-ethoxy substituent in the target compound enhances solubility in polar solvents compared to the 3-methyl analog (). However, the ethoxy group’s bulkiness may reduce binding affinity to certain enzymes compared to smaller substituents .
  • Nitro vs. Ethoxy : In N-(3-acetylphenyl)-4-ethoxy-3-nitrobenzamide (), the nitro group’s electron-withdrawing nature increases the electrophilicity of the benzamide ring, making it more reactive in nucleophilic substitution reactions. This contrasts with the electron-donating ethoxy group, which stabilizes the ring and directs reactivity toward electrophilic positions .

Q & A

Q. What synthetic methodologies are recommended for preparing N-(2,6-dimethylphenyl)-3-ethoxybenzamide, and how can reaction conditions be optimized?

The synthesis of this compound typically involves coupling 3-ethoxybenzoic acid derivatives with 2,6-dimethylaniline under amide-forming conditions. A common approach uses carbodiimide coupling agents (e.g., EDC or DCC) with catalytic DMAP in anhydrous solvents like dichloromethane or DMF . For optimization, stoichiometric ratios are critical: Evidence from analogous reactions suggests using 4 equivalents of amine relative to the acylating agent to drive the reaction to completion, as seen in chloroacetamide/diethylamine reactions . Monitoring via TLC or HPLC is advised to track intermediate formation.

Q. What analytical techniques are essential for characterizing this compound?

Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions and amide bond integrity.
  • X-ray Crystallography : Resolves 3D structure and intermolecular interactions (e.g., hydrogen bonding in the amide group) .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
  • FT-IR : Identifies characteristic bands (e.g., C=O stretch at ~1650–1680 cm1^{-1}) .

Q. How can crystallographic data discrepancies be resolved when refining the structure of this compound?

Discrepancies in X-ray data (e.g., high R-factors or thermal motion artifacts) require iterative refinement using software like SHELXL. Key steps:

  • Apply anisotropic displacement parameters for non-hydrogen atoms.
  • Use restraints for disordered regions (e.g., ethoxy groups).
  • Validate hydrogen bonding networks via PLATON or OLEX2 . For example, SHELXL’s robust handling of twinned data is critical for high-resolution refinements .

Q. What strategies address low yields in amide coupling reactions for this compound?

Low yields often stem from steric hindrance from the 2,6-dimethylphenyl group. Mitigation approaches:

  • Pre-activation : Convert the carboxylic acid to an acid chloride before coupling.
  • Microwave-assisted synthesis : Reduces reaction time and improves efficiency .
  • Solvent optimization : Use polar aprotic solvents (e.g., DMF) to enhance reagent solubility .

Q. How can computational methods aid in predicting the biological activity of this compound derivatives?

Docking studies (AutoDock Vina, Schrödinger Suite) can model interactions with target proteins (e.g., cyclooxygenase for anti-inflammatory activity). Pharmacophore mapping identifies critical features like the ethoxy group’s hydrophobic pocket binding. MD simulations assess stability of ligand-receptor complexes over 100-ns trajectories .

Q. What are the challenges in analyzing regioisomeric impurities during synthesis?

Impurities arise from competing substitution at the benzamide ring. Resolution methods:

  • HPLC-DAD : Use C18 columns with gradient elution (acetonitrile/water + 0.1% TFA) to separate regioisomers.
  • 2D NMR (HSQC, NOESY) : Differentiates substitution patterns via cross-peak analysis .

Methodological Guidelines

  • Crystallography : Prioritize SHELX programs for refinement due to their robustness in handling small-molecule data .
  • Synthesis : Validate purity via melting point analysis and orthogonal chromatographic methods (HPLC, GC-MS).
  • Biological Assays : Use PubChem-derived structural analogs (e.g., nitrobenzamide derivatives) as positive controls .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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